3-Bromo-4,5-difluoroaniline

Overview

Description

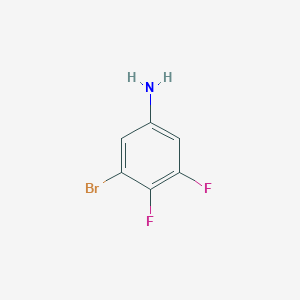

3-Bromo-4,5-difluoroaniline is a chemical compound with the CAS Number: 875664-41-8. It has a molecular weight of 208.01 and its molecular formula is C6H4BrF2N . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4,5-difluoroaniline consists of a benzene ring substituted with bromine (Br), two fluorine (F) atoms, and an amine (NH2) group . The InChI key for this compound is GYPOUGZGHDSUKH-UHFFFAOYSA-N .Scientific Research Applications

Chemical Intermediate in Manufacturing

3-Bromo-4,5-difluoroaniline is widely used as a chemical intermediate in the production of various industrial compounds. It plays a crucial role in the synthesis of pesticides, dyes, and drugs. For instance, haloanilines, a group including 3,5-dihaloanilines, have been studied for their nephrotoxic effects in vitro, highlighting their significance in chemical manufacturing and their potential biological impacts (Hong, Anestis, Henderson, & Rankin, 2000).

Synthesis of Heat and Pressure-Sensitive Dyes

4-Bromo-3-methylanisole, which can be related to 3-bromo-4,5-difluoroaniline, is vital in synthesizing black fluorane dye, an essential component in thermal papers. The continuous, homogeneous bromination technology in a microreaction system for synthesizing 4-bromo-3-methylanisole demonstrates the importance of such compounds in advanced manufacturing processes (Xie, Wang, Deng, & Luo, 2020).

In Spectroscopy and Structural Analysis

The spectroscopic and quantum chemical studies of 3,4-difluoroaniline, a compound closely related to 3-bromo-4,5-difluoroaniline, reveal its importance in understanding the structural and physicochemical properties of substituted aniline derivatives. These studies provide insight into the molecular structure, vibrational spectra, and electronic characteristics of such compounds, crucial for various scientific applications (Kose, Karabacak, & Atac, 2015).

As a Building Block in Organic Synthesis

3-Bromo-1,1,1-trifluoroacetone, related to 3-bromo-4,5-difluoroaniline, is identified as a versatile fluorinated building block. It is used in synthesizing different trifluoromethylated heterocycles and aliphatic compounds. This highlights the compound's utility in organic synthesis, contributing significantly to the development of novel organic compounds (Lui, Marhold, & Rock, 1998).

Safety And Hazards

This compound is classified as dangerous. It has hazard statements H302+H312-H315-H319-H331-H335, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

properties

IUPAC Name |

3-bromo-4,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPOUGZGHDSUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654737 | |

| Record name | 3-Bromo-4,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4,5-difluoroaniline | |

CAS RN |

875664-41-8 | |

| Record name | 3-Bromo-4,5-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875664-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 875664-41-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

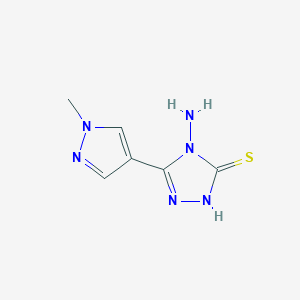

![4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372658.png)

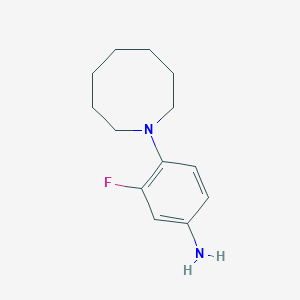

![[4-(Dimethylamino)-3-fluorophenyl]methanol](/img/structure/B1372659.png)

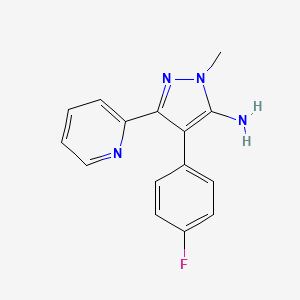

![Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate](/img/structure/B1372663.png)

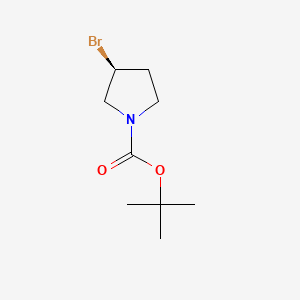

![5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1372664.png)